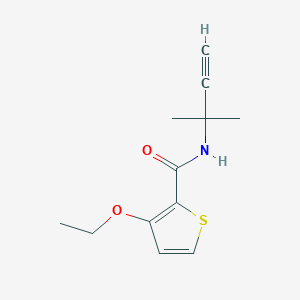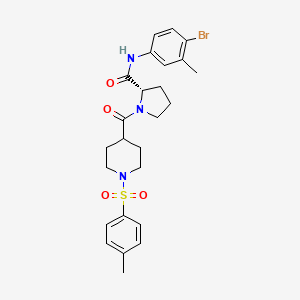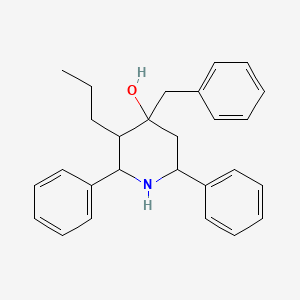
2,2'-(Phenylmethylene)bis(5-tert-butylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylmethylene)bis(5-tert-butylfuran) is an organic compound characterized by its unique structure, which includes two furan rings connected by a phenylmethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) typically involves the reaction of 5-tert-butylfuran with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Phenylmethylene)bis(5-tert-butylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylmethylene bridge to a phenylmethyl group.
Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the furan rings.
Applications De Recherche Scientifique
2,2’-(Phenylmethylene)bis(5-tert-butylfuran) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its stable structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and functional versatility.
Mécanisme D'action
The mechanism by which 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) exerts its effects involves interactions with various molecular targets. The phenylmethylene bridge and furan rings provide sites for binding and reactivity, allowing the compound to participate in various chemical and biological processes. The pathways involved include electron transfer, radical formation, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,2’-(2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole): Used in electronic materials and as a fluorescent brightener.
Uniqueness
2,2’-(Phenylmethylene)bis(5-tert-butylfuran) is unique due to its phenylmethylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
917571-14-3 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)19-14-12-17(24-19)21(16-10-8-7-9-11-16)18-13-15-20(25-18)23(4,5)6/h7-15,21H,1-6H3 |
Clé InChI |
WQBPPXDTFFSCSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)

![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)

![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)


![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
